molecular formula C19H31N B14638001 (E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine CAS No. 55437-65-5

(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine

Cat. No.: B14638001
CAS No.: 55437-65-5
M. Wt: 273.5 g/mol
InChI Key: LGXNHBTVFPAZSF-ZUQSFNSISA-N
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Description

(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine is an organic compound characterized by its unique structure, which includes multiple double bonds and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dodecatrien backbone: This can be achieved through a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes.

    Introduction of the propynyl group: This step often involves the use of propargyl bromide in a nucleophilic substitution reaction.

    Amine functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or platinum may be used to facilitate certain steps, and high-pressure conditions might be employed to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds and triple bond to form saturated compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, propargyl bromide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted amines

Scientific Research Applications

(E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple double bonds and a propynyl group allows it to participate in various chemical reactions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (E,Z)-N,3,7,11-Tetramethyl-N-2-propynyl-2,6,10-dodecatrien-1-amine: can be compared with other compounds having similar structural features, such as:

Properties

CAS No.

55437-65-5

Molecular Formula

C19H31N

Molecular Weight

273.5 g/mol

IUPAC Name

(2E,6Z)-N,3,7,11-tetramethyl-N-prop-2-ynyldodeca-2,6,10-trien-1-amine

InChI

InChI=1S/C19H31N/c1-7-15-20(6)16-14-19(5)13-9-12-18(4)11-8-10-17(2)3/h1,10,12,14H,8-9,11,13,15-16H2,2-6H3/b18-12-,19-14+

InChI Key

LGXNHBTVFPAZSF-ZUQSFNSISA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CN(C)CC#C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN(C)CC#C)C)C)C

Origin of Product

United States

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